molecular formula C26H19BrN2O6S B2956734 Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 450372-06-2

Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2956734
M. Wt: 567.41
InChI Key: FWAORUDKGMWHDE-UHFFFAOYSA-N
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Description

“Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle, and it also has a benzo[d][1,3]dioxol group, a bromophenyl group, and a methyl carboxylate group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazoline core, followed by the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline core would likely contribute to the rigidity of the molecule, while the other groups could influence its reactivity and interactions with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the methyl carboxylate group could participate in ester hydrolysis or transesterification reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present.


Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of related quinazoline derivatives. For instance, novel synthesis routes have been explored for protected methyl hydroxy tetrahydroisoquinoline carboxylate, highlighting the compound's relevance in synthetic organic chemistry and its potential as a building block for more complex molecules Jean-Michel Lerestif et al., 1999. Similarly, a study on the practical synthesis of a CCR5 antagonist presents a method that could be applicable to the synthesis of related compounds, demonstrating the compound's potential in the development of therapeutic agents T. Ikemoto et al., 2005.

Antitumor Activity

Research on quinazolinone analogues, which are structurally related to the compound , has demonstrated significant antitumor activities. A study found that specific benzyl-substituted quinazolinones showed broad spectrum antitumor activity, indicating the potential of related compounds in cancer therapy Ibrahim A. Al-Suwaidan et al., 2016.

Antimicrobial and Anticonvulsant Properties

Further research has explored the antimicrobial and anticonvulsant properties of thioxoquinazolinone derivatives, suggesting the versatility of compounds with similar structures in treating various conditions. One study highlighted the synthesis of new thioxoquinazolinone derivatives and their effective anticonvulsant and antimicrobial activities A. Rajasekaran et al., 2013.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of quinazolinone analogues with biological targets, providing insights into the mechanism of action of related compounds and their potential therapeutic applications. Such studies are critical for the development of new drugs and the improvement of existing therapies Ibrahim A. Al-Suwaidan et al., 2016.

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

The study of quinazoline derivatives is a hot topic in medicinal chemistry due to their potential as anticancer drugs. Therefore, this compound could be of interest for future research in this area.


properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN2O6S/c1-33-25(32)17-5-8-19-20(11-17)28-26(36-13-21(30)16-3-6-18(27)7-4-16)29(24(19)31)12-15-2-9-22-23(10-15)35-14-34-22/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAORUDKGMWHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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